Trachelanthamine
Overview
Description
Trachelanthamine is known for its complex molecular structure and synthesis process. It is a pyrrolizidine alkaloid, a class of compounds that have garnered significant attention in organic chemistry due to their intricate structures and biological activities.
Synthesis Analysis
Several methods have been developed for the synthesis of Trachelanthamine and related compounds. For instance, Ishibashi et al. (2008) achieved the synthesis of (−)-trachelanthamidine using a single electron transfer reaction as a key step (Ishibashi, Sasaki, & Taniguchi, 2008). Kametani et al. (1986) synthesized trachelanthamidine via an intramolecular carbenoid displacement reaction (Kametani, Yukawa, & Honda, 1986). Additionally, Ishikawa et al. (2010) presented an asymmetric synthesis of 2-alkyl-substituted 2,5-dihydropyrroles, which were used in the formal synthesis of (−)-trachelanthamidine (Ishikawa, Noguchi, & Kamimura, 2010).
Molecular Structure Analysis
Research into the molecular structure of trachelanthamine is primarily focused on understanding its complex pyrrolizidine skeleton. This structure is integral to its biological activity and is a significant point of interest in synthetic chemistry.
Chemical Reactions and Properties
The chemical reactions and properties of trachelanthamine are closely tied to its pyrrolizidine structure. Studies like that of Weber et al. (1999) have explored the biosynthesis of trachelanthic acid, a related compound, to understand these properties better (Weber, Eisenreich, Bacher, & Hartmann, 1999).
Scientific Research Applications
Biosynthesis of Trachelanthic Acid :
- Trachelanthamine was studied for its biosynthesis in Eupatorium clematideum. The carbon skeleton of trachelanthic acid, related to trachelanthamine, was found to be biosynthesized in the same plant cell compartment as valine, with 2-oxoisovaleric acid as a common intermediate. This study provides insights into the complex biosynthesis pathway of trachelanthamine and its related compounds (Weber et al., 1999).
Synthesis of Alkaloids :
- There has been progress in the chemical synthesis of trachelanthamine derivatives. For instance, (−)-trachelanthamidine, a pyrrolizidine alkaloid, was synthesized using a single electron transfer reaction in 1,4-dimethylpiperazine. This highlights the chemical interest in trachelanthamine and related compounds for potentially developing new pharmaceutical or other biologically active substances (Ishibashi et al., 2008).
Alkaloid Composition and Cytotoxicity :
- Research on Rindera oblongifolia revealed the isolation of pyrrolizidine alkaloids like trachelanthamine N-oxide and others. Importantly, two new quaternary salts, rinderidine and oblongifolidine, were identified. None of these new alkaloids showed cytotoxicity against several cancer cell lines, indicating potential safety for further applications (Ruzibaeva et al., 2022).
Genotoxic Potencies in Cells :
- A study evaluated the genotoxicity of various pyrrolizidine alkaloids, including trachelanthamine, in HepaRG cells using the γH2AX assay. It found that the genotoxic potency varied among the pyrrolizidine alkaloids, with trachelanthamine being among the less potent or non-active group. This research is critical in understanding the potential risks and safe applications of these compounds (Louisse et al., 2019).
properties
IUPAC Name |
[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSLRZZOVFVHJ-OSFYFWSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trachelanthamine | |
CAS RN |
14140-18-2 | |
Record name | Trachelanthamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14140-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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